The synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(3,4-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid involves several key steps:
The molecular structure of (2S,4S)-1-(tert-butoxycarbonyl)-4-(3,4-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid can be analyzed using various techniques:
CC(C(=O)OC(C)(C)C)N1CC(C(=O)O)CC1=O.CC(C)C
This representation indicates the arrangement of atoms within the molecule, including stereochemistry at specified chiral centers.
The compound participates in various chemical reactions due to its functional groups:
The mechanism of action for (2S,4S)-1-(tert-butoxycarbonyl)-4-(3,4-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid primarily relates to its role as a precursor in drug synthesis:
Studies indicate that derivatives of this compound can influence metabolic pathways significantly due to their structural similarities to naturally occurring biological molecules.
The physical and chemical properties of (2S,4S)-1-(tert-butoxycarbonyl)-4-(3,4-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid include:
This compound has several scientific applications:
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.:
CAS No.: 54061-45-9